molecular formula C13H17NO3 B2390209 4-(4-Methoxypiperidin-1-yl)benzoic acid CAS No. 281234-99-9

4-(4-Methoxypiperidin-1-yl)benzoic acid

Cat. No. B2390209
CAS RN: 281234-99-9
M. Wt: 235.283
InChI Key: DJGCMZGIXJHKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-Methoxypiperidin-1-yl)benzoic acid” is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 . It is commonly used in the field of pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “4-(4-Methoxypiperidin-1-yl)benzoic acid” consists of a benzoic acid group attached to a methoxypiperidinyl group . The exact structure can be determined using techniques such as X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Methoxypiperidin-1-yl)benzoic acid” include a molecular weight of 235.28 and a molecular formula of C13H17NO3 . Other properties such as density, boiling point, melting point, and flash point are not available .

properties

IUPAC Name

4-(4-methoxypiperidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-17-12-6-8-14(9-7-12)11-4-2-10(3-5-11)13(15)16/h2-5,12H,6-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGCMZGIXJHKQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxypiperidin-1-yl)benzoic acid

Synthesis routes and methods

Procedure details

170 mg (0.77 mmol) of 4-(4-hydroxy-piperidin-1-yl)-benzoic acid (reference example 113d) were dissolved in 3 ml of THF and 3 ml of DMSO, 120 mg (1.1 equiv) of methyl iodide and 68 mg (1.69 mmol) of NaH were added and stirred 16 h at room temperature. The mixture was poured into brine and extracted with DCM (3×) aqueous phase acidified with HCl to pH 1 and extracted again with DCM (3×). The combined organic extracts were washed with brine, dried with Na2SO4, filtered and evaporated. TLC (DCM/MeOH 10%) showed a mixture of the starting material (Rf˜0.5) and a new product with Rf˜0.6. The two were separated by chromatography on silica with DCM/MeOH (0-10%) as a mobile phase to give 60 mg of the title compound. 1H NMR (CDCl3): d 7.95 (d, 2H), 6.87 (d, 2H), 3.68 (m, 2H), 3.63 (m, 1H), 3.38 (s, 3H), 3.14 (m, 2H), 1.98 (m, 2H), 1.68 (m, 2H). MS (ion spray) m/z 236 (M+H)+.
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step Two
Name
Quantity
68 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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